3-Bromo-5-cyclobutylbenzoic acid
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Overview
Description
3-Bromo-5-cyclobutylbenzoic acid is an organic compound with the molecular formula C11H11BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a cyclobutyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclobutylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 5-cyclobutylbenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-cyclobutylbenzoic acid is reacted with a brominated benzene derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually conducted in a polar solvent like ethanol or water under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction parameters, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclobutylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The cyclobutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Reduction: Formation of cyclobutyl alcohols or aldehydes.
Scientific Research Applications
3-Bromo-5-cyclobutylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclobutylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The bromine atom and cyclobutyl group contribute to its binding affinity and specificity, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxybenzoic acid: Similar structure with a methoxy group instead of a cyclobutyl group.
3-Bromo-5-tert-butylbenzoic acid: Similar structure with a tert-butyl group instead of a cyclobutyl group.
Uniqueness
3-Bromo-5-cyclobutylbenzoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H11BrO2 |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
3-bromo-5-cyclobutylbenzoic acid |
InChI |
InChI=1S/C11H11BrO2/c12-10-5-8(7-2-1-3-7)4-9(6-10)11(13)14/h4-7H,1-3H2,(H,13,14) |
InChI Key |
UNEFQWIFPZXRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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